methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate
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Overview
Description
Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate involves multiple steps. The starting materials typically include cyclopenta[a]chrysene derivatives, which undergo a series of reactions such as oxidation, reduction, and esterification to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted esters or acids, depending on the specific reaction and conditions used.
Scientific Research Applications
Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3aR,5aR,5bS,7aS,10S,11aR,13aR,13bS)-3-isopropylidene-5a,5b,7a,10,13b-pentamethyl-13-oxo-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene-10-carboxylate .
- Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a .
Uniqueness
The uniqueness of methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H43NO3 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate |
InChI |
InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(30)32-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29-31)19(25)9-12-27(22,26)5/h7,19-20,22,31H,8-17H2,1-6H3/b29-21-/t19-,20-,22+,25-,26+,27+,28-/m0/s1 |
InChI Key |
UKXCLLYLCRBBDH-ISXGKIPOSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N/O)/[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=NO)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
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